molecular formula C18H14BrNO2 B1331993 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 351155-45-8

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1331993
CAS No.: 351155-45-8
M. Wt: 356.2 g/mol
InChI Key: DSFQRRFDCGCSST-UHFFFAOYSA-N
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Description

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the bromo and carboxylic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 2-bromo-4-chloroquinoline.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.

    Bromination: The intermediate compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 6-amino-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

    Substitution: Formation of various substituted quinoline derivatives.

    Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of a carboxylic acid group.

    2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid: Lacks the bromo group.

    6-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the methyl groups on the phenyl ring.

Uniqueness

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromo and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFQRRFDCGCSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361080
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351155-45-8
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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